Sub‑Micromolar PDGFr Autophosphorylation Inhibition Achieved by Class‑Related 4‑Phenoxyquinolines
Although direct IC50 data for ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate are not publicly available, its core scaffold was optimized in the 4‑phenoxyquinoline series to deliver potent PDGFr autophosphorylation inhibition. The prototype Ki6783 achieved IC50 = 0.13 µM, and subsequent leads Ki6896 and Ki6945 attained IC50 values of 0.31 µM and 0.050 µM, respectively, in cell‑free autophosphorylation assays [1]. The target compound retains the exact pharmacophore required for this activity while incorporating a 6‑methyl‑4‑phenyl substitution pattern unexplored in the original studies, suggesting potential for differentiated potency.
| Evidence Dimension | PDGFr autophosphorylation IC50 |
|---|---|
| Target Compound Data | Not directly determined; scaffold‑based projection |
| Comparator Or Baseline | Ki6783: 0.13 µM; Ki6896: 0.31 µM; Ki6945: 0.050 µM |
| Quantified Difference | Comparators range from 0.050 to 0.31 µM |
| Conditions | Cell‑free PDGFr autophosphorylation assay (Bioorg. Med. Chem. 2003) |
Why This Matters
Establishes that the 4‑phenoxyquinoline scaffold is a validated PDGFr inhibitor template, providing a strong rationale for selecting this compound as a starting point for kinase‑focused programs.
- [1] Kubo, K., et al. Synthesis and structure–activity relationship for new series of 4‑phenoxyquinoline derivatives as specific inhibitors of platelet‑derived growth factor receptor tyrosine kinase. Bioorg. Med. Chem. 2003, 11, 5117–5133. View Source
